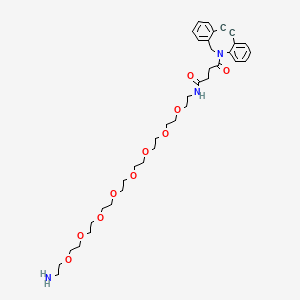
DBCO-PEG8-amine TFA salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-PEG8-amine TFA salt is a compound that features a dibenzocyclooctyne (DBCO) moiety, an 8-unit polyethylene glycol (PEG8) linker, and an amine functional group. This compound is widely used in pharmaceutical research and development, particularly for the site-specific conjugation of biomolecules such as proteins, nucleic acids, and small molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG8-amine TFA salt involves several steps:
Formation of DBCO Moiety: The dibenzocyclooctyne moiety is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: The PEG8 linker is attached to the DBCO moiety through a coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Amine Functionalization: The final step involves introducing the amine group to the PEG8 linker, often through a reaction with an amine-containing reagent under mild conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring high yield and purity.
Purification: Techniques such as column chromatography and recrystallization are employed to purify the compound.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are used to verify the compound’s structure and purity
化学反应分析
Types of Reactions
DBCO-PEG8-amine TFA salt undergoes various chemical reactions, including:
Click Chemistry: The DBCO moiety reacts with azide-bearing molecules in a copper-free click chemistry reaction, forming stable triazole linkages.
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters (e.g., NHS esters) to form amide bonds
Common Reagents and Conditions
Click Chemistry: Typically performed in aqueous or organic solvents at room temperature, using azide-containing reagents.
Amide Bond Formation: Carried out in the presence of coupling agents like EDC or HATU, often in organic solvents such as DMF or DCM
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Resulting from the reaction of the amine group with carboxylic acids or activated esters
科学研究应用
DBCO-PEG8-amine TFA salt has a wide range of applications in scientific research:
Chemistry: Used for the site-specific conjugation of small molecules and polymers.
Biology: Facilitates the labeling and visualization of biomolecules, such as proteins and nucleic acids, through click chemistry.
Medicine: Employed in the development of targeted drug delivery systems and bioimaging agents.
Industry: Utilized in the production of bioconjugates for diagnostics and therapeutics .
作用机制
The mechanism of action of DBCO-PEG8-amine TFA salt involves:
DBCO Moiety: The strained alkyne of the DBCO moiety enables rapid and selective copper-free click chemistry with azide-bearing molecules, ensuring efficient conjugation while minimizing side reactions.
PEG8 Linker: Enhances the solubility and flexibility of the compound, improving its performance in biological systems.
Amine Group: Acts as a reactive site for further conjugation or modification
相似化合物的比较
Similar Compounds
DBCO-amine TFA salt: Contains a DBCO moiety and an amine group but lacks the PEG8 linker.
DBCO-PEG4-amine TFA salt: Similar structure but with a shorter PEG linker.
DBCO-PEG12-amine TFA salt: Similar structure but with a longer PEG linker .
Uniqueness
DBCO-PEG8-amine TFA salt stands out due to its balanced PEG8 linker, which provides an optimal combination of solubility, flexibility, and reactivity. This makes it particularly suitable for a wide range of bioconjugation applications .
属性
分子式 |
C37H53N3O10 |
|---|---|
分子量 |
699.8 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C37H53N3O10/c38-13-15-43-17-19-45-21-23-47-25-27-49-29-30-50-28-26-48-24-22-46-20-18-44-16-14-39-36(41)11-12-37(42)40-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)40/h1-8H,11-31,38H2,(H,39,41) |
InChI 键 |
RNQRJPMIQPZGDT-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


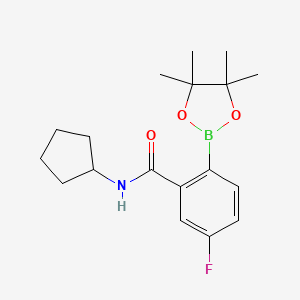
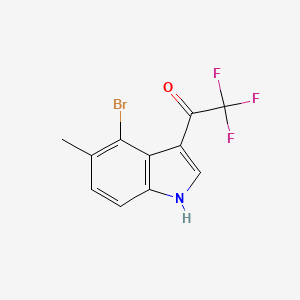
![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
![2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13722484.png)
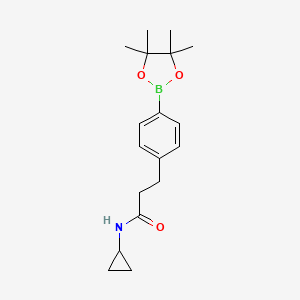
![4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)
![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)
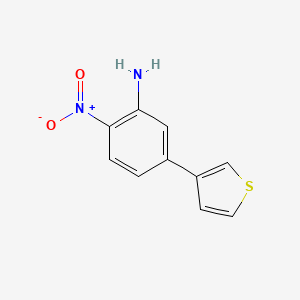
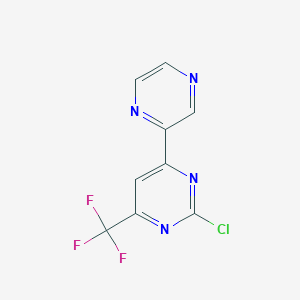
![(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid](/img/structure/B13722525.png)
![[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13722535.png)
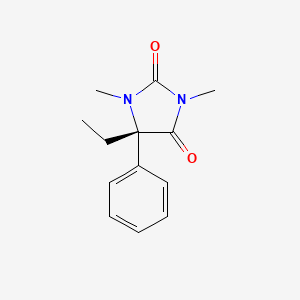
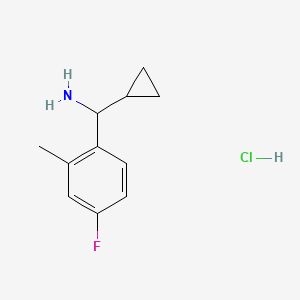
![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13722548.png)
